5-Chloro-3-methoxy-1-methylpyrazin-2(1H)-one
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Overview
Description
5-chloro-3-methoxy-1-methyl-pyrazin-2-one is a heterocyclic compound that contains a pyrazine ring substituted with chlorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methoxy-1-methyl-pyrazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-methoxy-1-methyl-pyrazine with suitable reagents to form the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-chloro-3-methoxy-1-methyl-pyrazin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methoxy-1-methyl-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups on the pyrazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-chloro-3-methoxy-1-methyl-pyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-3-methoxy-1-methyl-pyrazin-2-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazin-2-one: Similar in structure but with a phenyl group instead of a methoxy group.
3-methoxy-1-methyl-pyrazin-2-one: Lacks the chlorine substitution.
5-chloro-3-methoxy-1H-pyrazin-2-one: Similar but without the methyl group.
Uniqueness
5-chloro-3-methoxy-1-methyl-pyrazin-2-one is unique due to its specific combination of substituents on the pyrazine ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups provides distinct properties that can be leveraged in various applications .
Properties
CAS No. |
87486-40-6 |
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Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
5-chloro-3-methoxy-1-methylpyrazin-2-one |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-4(7)8-5(11-2)6(9)10/h3H,1-2H3 |
InChI Key |
RZLYFRLUERXWDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C(C1=O)OC)Cl |
Origin of Product |
United States |
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